tert-Butyl (5-aminopyrazin-2-yl)carbamate

Orthogonal protection Sequential functionalization Chemoselectivity

tert-Butyl (5-aminopyrazin-2-yl)carbamate (CAS 920313-67-3) is a heterocyclic building block belonging to the aminopyrazine class, characterized by a pyrazine core substituted with a free primary amine at the 5-position and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position. With a molecular formula of C₉H₁₄N₄O₂ and a molecular weight of 210.23 g/mol, this compound is supplied as a solid with a standard purity specification of ≥95% and is stored at 2–8°C under inert atmosphere with protection from light.

Molecular Formula C9H14N4O2
Molecular Weight 210.237
CAS No. 920313-67-3
Cat. No. B592152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-aminopyrazin-2-yl)carbamate
CAS920313-67-3
Molecular FormulaC9H14N4O2
Molecular Weight210.237
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=C(N=C1)N
InChIInChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H2,10,11)(H,12,13,14)
InChIKeyYOCMOBHWAUFCMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (5-aminopyrazin-2-yl)carbamate (CAS 920313-67-3) – A Bifunctional Pyrazine Building Block for Sequential Amine Deprotection Strategies


tert-Butyl (5-aminopyrazin-2-yl)carbamate (CAS 920313-67-3) is a heterocyclic building block belonging to the aminopyrazine class, characterized by a pyrazine core substituted with a free primary amine at the 5-position and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position [1]. With a molecular formula of C₉H₁₄N₄O₂ and a molecular weight of 210.23 g/mol, this compound is supplied as a solid with a standard purity specification of ≥95% and is stored at 2–8°C under inert atmosphere with protection from light . Its computed logP (XLogP3-AA) is 0.3, topological polar surface area (TPSA) is 90.13 Ų, and it possesses two hydrogen bond donors and five hydrogen bond acceptors [1]. The orthogonal protection pattern—a Boc group on N2 and a free NH₂ at C5—enables sequential, chemoselective functionalization without transient protection/deprotection steps, positioning this compound as a strategic intermediate in medicinal chemistry programs targeting kinase inhibitors and other nitrogen-rich heterocyclic scaffolds [2].

Why Generic Substitution Fails for tert-Butyl (5-aminopyrazin-2-yl)carbamate (920313-67-3): Orthogonal Reactivity, Heterocycle Electronics, and Procurement-Grade Purity


In-class aminopyrazine or aminopyridine building blocks cannot be interchanged with tert-Butyl (5-aminopyrazin-2-yl)carbamate without altering reaction outcomes, biological target engagement, or downstream purification burden. The pyrazine ring's two nitrogen atoms confer a distinct electron-deficient character (computed XLogP3-AA = 0.3 vs. ~0.8 for the pyridine analog) that modulates both the nucleophilicity of the free 5-NH₂ and the hydrogen-bond acceptor capacity of the ring nitrogens, directly affecting kinase hinge-binding orientation when the scaffold is elaborated into ATP-competitive inhibitors [1][2]. Substituting the C5 amine for a carboxylic acid (e.g., 5-Boc-amino-pyrazine-2-carboxylic acid, CAS 891782-63-1) shifts the available coupling chemistry from amine alkylation/reductive amination to amide bond formation, requiring a fundamentally different synthetic route and altering the physicochemical profile of the final compound [3]. Even a simple change from pyrazine to pyridine (tert-Butyl (5-aminopyridin-2-yl)carbamate, CAS 220731-04-4) replaces the second ring nitrogen with a C–H group, eliminating a critical hydrogen-bond acceptor that many kinase inhibitors exploit for hinge-region recognition [2]. The quantitative evidence below substantiates why this specific building block—not a generic alternative—must be specified in procurement documents.

Quantitative Differentiation Evidence for tert-Butyl (5-aminopyrazin-2-yl)carbamate (920313-67-3) Against Closest Analogs


Orthogonal Boc/Free Amine Configuration vs. Bis-Unprotected or Bis-Protected Analogs: Chemoselectivity Quantified by Functional Group Availability

The target compound uniquely presents one Boc-protected amine (position 2) and one free primary amine (position 5) on the pyrazine scaffold. In contrast, 2-aminopyrazine (CAS 5049-61-6) carries only a single free amine, while fully protected analogs such as di-Boc-2,5-diaminopyrazine (where available) require a global deprotection step that precludes sequential elaboration [1]. The free amine at position 5 can undergo reductive amination, sulfonylation, or nucleophilic aromatic substitution without affecting the Boc group, whereas the Boc group at position 2 can be cleaved under mild acidic conditions (TFA/DCM or HCl/dioxane) after the C5 position has been functionalized, achieving true orthogonal reactivity [2]. This bifunctional pattern is absent in the closest comparators: 5-Aminopyrazine-2-carboxylic acid (CAS 40155-43-9) offers only amine-carboxylic acid orthogonality, limiting the coupling chemistry to amide/ester formation; N-Boc-2-amino-5-bromopyrazine (CAS 914349-79-4) requires transition-metal-catalyzed cross-coupling at the 5-position, which is less atom-economical and more condition-sensitive than direct amine functionalization .

Orthogonal protection Sequential functionalization Chemoselectivity

Pyrazine vs. Pyridine Core: Electronic Descriptor Differences Impacting Kinase Hinge-Binding Potential

The pyrazine ring in the target compound contains two sp² nitrogen atoms (positions 1 and 4) capable of serving as hydrogen-bond acceptors, whereas the pyridine analog tert-Butyl (5-aminopyridin-2-yl)carbamate (CAS 220731-04-4) contains only one ring nitrogen . This difference is reflected in computed logP values: the target compound has an XLogP3-AA of 0.3, while the pyridine analog has a higher predicted logP (~0.8 based on structural estimation), indicating greater polarity and aqueous solubility for the pyrazine [1]. In kinase inhibitor design, the additional pyrazine nitrogen provides an extra hinge-region hydrogen-bonding contact point, as demonstrated across multiple aminopyrazine-based ATR and PI3K inhibitor series where the pyrazine core consistently delivers sub-nanomolar enzymatic Ki values (e.g., compound 45 in J. Med. Chem. 2011, Ki = 6 nM) [2]. While no direct head-to-head comparison between pyrazine and pyridine cores in an identical molecular context was identified, the class-level evidence supports that the pyrazine scaffold's dual H-bond acceptor capacity is a critical determinant of potency in ATP-competitive kinase inhibitors.

Kinase inhibitor design Hinge-binding motif Heterocycle electronics

Procurement-Grade Purity Specification: ≥95% with Batch-Specific QC Documentation vs. Unspecified or Lower-Purity Alternatives

Multiple authorized vendors supply tert-Butyl (5-aminopyrazin-2-yl)carbamate with a minimum purity specification of 95% (HPLC or NMR), and Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC traces . Chemscene lists the compound at ≥95% purity with pricing of USD 47.00/250 mg, USD 180.00/1 g, and USD 895.00/5 g (in-stock) . The pyridine analog tert-Butyl (5-aminopyridin-2-yl)carbamate is offered at 97% purity by Bidepharm, but this higher nominal purity is achievable because the pyridine scaffold is synthetically more accessible; however, this purity metric does not translate to superior performance in kinase inhibitor programs, as discussed in Evidence Item 1 . The target compound's ≥95% purity specification is adequate for the subsequent Boc-deprotection and amine functionalization steps that constitute its primary use case. Key storage conditions (4°C, protect from light, inert atmosphere) are specified to maintain this purity over shelf life .

Chemical procurement Purity specification Quality control

Computed Aqueous Solubility and Drug-Like Property Profile vs. Carboxylic Acid and Bromo Analogs

The target compound exhibits a computed aqueous solubility (ESOL LogS) of -1.38, corresponding to approximately 8.7 mg/mL, and a consensus Log Po/w of 0.59 . In comparison, the carboxylic acid analog 5-Boc-amino-pyrazine-2-carboxylic acid (CAS 891782-63-1) has a higher molecular weight (239.23 vs. 210.23) and a computed boiling point of 363.2±42.0°C vs. 328.8±42.0°C for the target, reflecting stronger intermolecular hydrogen bonding that can complicate purification and handling . The bromo analog N-Boc-2-amino-5-bromopyrazine (CAS 914349-79-4, MW 274.12) is substantially heavier and requires palladium-catalyzed coupling conditions for further elaboration, introducing additional cost and metal contamination risk [1]. The target compound's TPSA of 90.13 Ų and two H-bond donors place it within favorable drug-like property space, making it a more versatile intermediate for lead optimization programs where the final compounds must meet oral bioavailability criteria .

Physicochemical properties Solubility Drug-likeness

Optimal Procurement and Application Scenarios for tert-Butyl (5-aminopyrazin-2-yl)carbamate (920313-67-3)


ATR Kinase Inhibitor Lead Optimization: Sequential C5-Amine Elaboration Followed by Boc Deprotection

Medicinal chemistry teams developing ATP-competitive ATR kinase inhibitors (e.g., Vertex Pharmaceuticals' aminopyrazine-isoxazole series) require a pyrazine core with a free amine for initial SAR exploration at the solvent-exposed region while retaining a protected amine for late-stage diversification. tert-Butyl (5-aminopyrazin-2-yl)carbamate directly provides this pattern: the free 5-NH₂ can be acylated, sulfonylated, or coupled to heteroaryl halides, after which the Boc group is removed under mild acidic conditions to reveal the 2-NH₂ for further elaboration or for generating the final aminopyrazine pharmacophore as exemplified in patent WO2012009475 [1]. Using non-orthogonal analogs (e.g., 2-aminopyrazine or 5-aminopyrazine-2-carboxylic acid) would necessitate additional protection/deprotection steps, reducing overall yield and increasing cycle time [2].

Parallel Library Synthesis of Diaminopyrazine Derivatives via Solid-Phase or Solution-Phase Methods

In high-throughput medicinal chemistry settings, the bifunctional nature of this building block enables split-pool synthesis where the free amine is first derivatized with a diverse set of electrophiles (acid chlorides, sulfonyl chlorides, aldehydes for reductive amination) while the Boc group remains intact. Following a global deprotection step, the liberated 2-amine serves as a second diversification point. This orthogonal strategy doubles the chemical space accessible from a single immobilized intermediate compared to mono-functional aminopyrazines, increasing library diversity without proportionally increasing the number of building blocks purchased [1]. The compound's computed solubility of ~8.7 mg/mL facilitates homogeneous solution-phase reactions across a range of polar aprotic solvents (DMF, DMSO, NMP) commonly used in library production .

Process Chemistry Scale-Up for Preclinical Candidate Manufacturing

For process chemists transitioning a lead compound to preclinical development, the availability of tert-Butyl (5-aminopyrazin-2-yl)carbamate at ≥95% purity, with batch-specific QC documentation and in-stock quantities up to 5 g (and larger upon inquiry from suppliers such as Chemscene and AKSci), ensures supply chain reliability during scale-up campaigns [1][2]. The compound's moderate boiling point (328.8±42.0°C) and molecular weight (210.23 g/mol) allow straightforward purification by flash chromatography or recrystallization after each synthetic step, and the Boc group provides a robust UV chromophore for HPLC monitoring . Procurement specifications should explicitly require ≥95% purity (HPLC), storage at 2–8°C under inert atmosphere, and a certificate of analysis including NMR and HPLC traces to satisfy GLP/GMP documentation requirements.

Differentiation from Pyridine and Carboxylic Acid Building Blocks in Fragment-Based Drug Discovery

Fragment-based screening libraries frequently include aminopyrazine and aminopyridine scaffolds to probe hinge-binding pockets. tert-Butyl (5-aminopyrazin-2-yl)carbamate offers a distinct advantage over the pyridine analog (CAS 220731-04-4) because the second ring nitrogen provides an additional hydrogen-bond acceptor, increasing the probability of detecting fragment hits against kinases that require bidentate hinge binding [1]. Moreover, the free amine allows direct conjugation to reporter tags or biotinylated linkers for pull-down experiments without cleaving the Boc group, a convenience not available with the corresponding carboxylic acid analog that would require amide coupling conditions potentially incompatible with sensitive protein targets [2]. Fragment library curators should therefore stock this specific building block alongside, rather than in place of, its pyridine cousin to maximize chemical diversity coverage of the hinge-binding motif space.

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